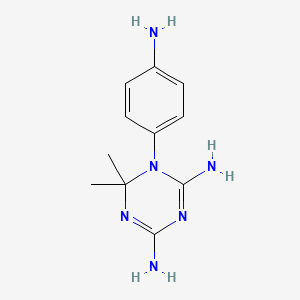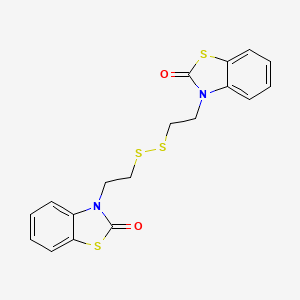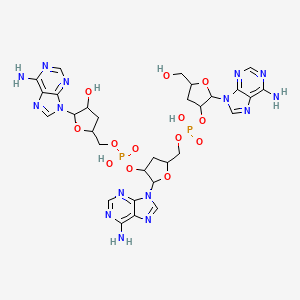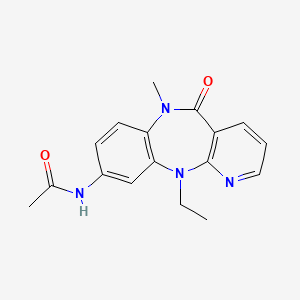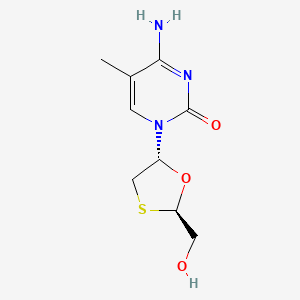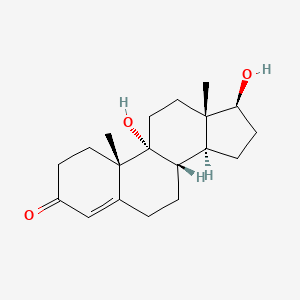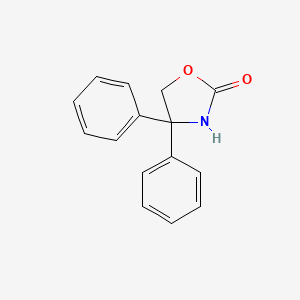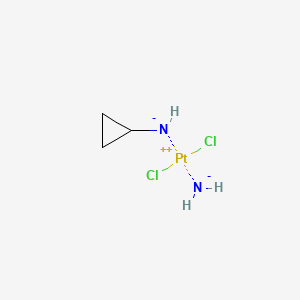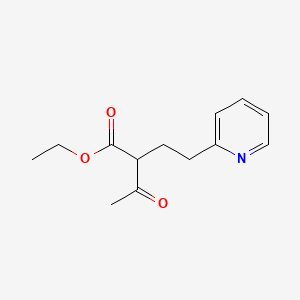
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethyl ester group attached to a 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. The specific structure of this compound includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted pyridine derivatives, such as nitropyridine and bromopyridine.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors in biological systems, leading to its observed biological activities. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-2-(2-phenylethyl)butanoate: This compound has a similar structure but with a phenyl group instead of a pyridinyl group.
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound contains a dioxopyrrolidinyl group instead of a pyridinyl group.
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: This compound has a similar pyridinyl group but with a different carbon chain length.
Uniqueness
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate is unique due to the presence of the pyridinyl group, which imparts specific chemical and biological properties. The pyridine ring can participate in various chemical reactions and interactions with biological targets, making this compound valuable in research and industrial applications.
Propiedades
Número CAS |
92041-81-1 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-(2-pyridin-2-ylethyl)butanoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)12(10(2)15)8-7-11-6-4-5-9-14-11/h4-6,9,12H,3,7-8H2,1-2H3 |
Clave InChI |
HXTPGVVMOXURSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



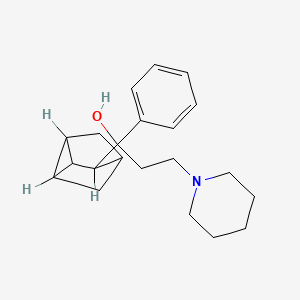
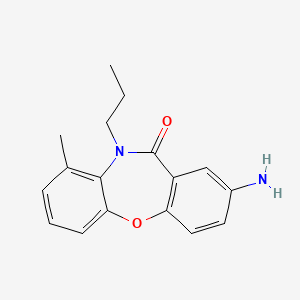
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)


